N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a chemical compound with a unique structure that includes an isoxazole ring and a carboxamide group
Mechanism of Action
Target of Action
The compound, also known as Amitraz, primarily targets the alpha-adrenergic receptors and octopamine receptors in the central nervous system . These receptors play a crucial role in neurotransmission, affecting various physiological processes.
Mode of Action
Amitraz acts as an agonist at the alpha-adrenergic and octopamine receptors . It stimulates these receptors, leading to a series of reactions that result in the inhibition of monoamine oxidases and prostaglandin synthesis . This interaction leads to overexcitation, which can cause paralysis and death in insects .
Biochemical Pathways
The activation of alpha-adrenergic and octopamine receptors triggers a cascade of biochemical reactions. These reactions affect various pathways, including those involved in the regulation of hormones and neurotransmitters . The compound’s action can influence reproduction, development, locomotion, and feeding .
Pharmacokinetics
The compound is volatile and almost insoluble in water . Based on its chemical properties, it is only slightly mobile with a low potential for leaching to groundwater . . These properties impact the compound’s bioavailability and distribution in the environment.
Result of Action
The primary result of the compound’s action is the overexcitation of the nervous system, leading to paralysis and death in insects . In mammals, the compound is less harmful, making it a popular choice for controlling mite or tick infestations in dogs .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, its volatility and water solubility can affect its distribution in the environment . Furthermore, its effectiveness can be influenced by the pH of the environment, with less acidic conditions leading to the formation of different metabolites .
Biochemical Analysis
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide on various types of cells and cellular processes are currently under study. Preliminary research suggests that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2,4-dimethylphenylamine with 3,5-dimethyl-4-isoxazolecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)formamide: This compound shares a similar phenyl structure but lacks the isoxazole ring.
Amitraz: A related compound used as an acaricide and insecticide, known for its interaction with octopamine receptors.
Uniqueness
N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to its isoxazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8-5-6-12(9(2)7-8)15-14(17)13-10(3)16-18-11(13)4/h5-7H,1-4H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVVKSMQGBLNNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(ON=C2C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.